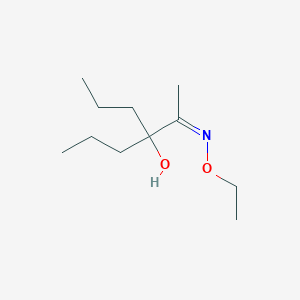

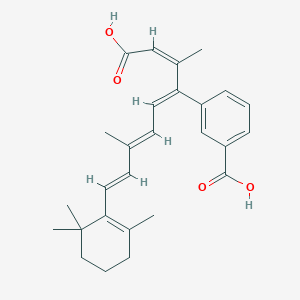

29-Methylidene-2,3-oxidosqualene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

29-Methylidene-2,3-oxidosqualene is a key intermediate in the biosynthesis of sterols, triterpenoids, and other isoprenoids in plants and animals. It is a highly reactive molecule that undergoes a complex series of reactions to form a variety of biologically active compounds. The synthesis of this compound has been the subject of extensive research due to its importance in the production of natural products with therapeutic potential.

Mecanismo De Acción

The mechanism of action of 29-methylidene-2,3-oxidosqualene is complex and not well understood. It is known that this compound is a highly reactive molecule that can undergo a variety of reactions to form a wide range of biologically active compounds. These compounds are thought to act through a variety of mechanisms, including enzyme inhibition, receptor modulation, and membrane disruption.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are varied and depend on the specific compound that is formed from it. Some compounds derived from this compound have been shown to have anti-inflammatory, antioxidant, and anticancer properties. Others have been shown to have antiviral, antibacterial, and antifungal properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 29-methylidene-2,3-oxidosqualene in lab experiments are its availability and ease of synthesis. This compound is a commercially available compound that can be purchased from chemical suppliers. It is also relatively easy to synthesize using standard laboratory techniques. The limitations of using this compound in lab experiments are its reactivity and instability. This compound is a highly reactive molecule that can undergo a variety of reactions, making it difficult to control in experiments. It is also unstable and can degrade over time, making it challenging to work with.

Direcciones Futuras

The future directions for research on 29-methylidene-2,3-oxidosqualene are varied and include the following:

1. Developing new synthetic methods for this compound that are more efficient and cost-effective.

2. Investigating the mechanism of action of this compound and its derivatives to better understand their biological activity.

3. Exploring the potential of this compound and its derivatives as therapeutic agents for a variety of diseases, including cancer, inflammation, and infectious diseases.

4. Investigating the role of this compound in plant and animal physiology and its potential applications in agriculture and biotechnology.

5. Developing new methods for the production of natural products derived from this compound, including artemisinin and other drugs with therapeutic potential.

Métodos De Síntesis

The synthesis of 29-methylidene-2,3-oxidosqualene involves a series of enzymatic reactions that occur in the mevalonate pathway. The first step in the synthesis of this compound is the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. This reaction is catalyzed by HMG-CoA synthase. HMG-CoA is then converted to mevalonate by HMG-CoA reductase. Mevalonate is the precursor for isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the building blocks for isoprenoid synthesis. IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) by GPP synthase. GPP is then converted to farnesyl pyrophosphate (FPP) by FPP synthase. Finally, FPP is converted to this compound by squalene synthase.

Aplicaciones Científicas De Investigación

29-Methylidene-2,3-oxidosqualene has been extensively studied for its potential use in the production of natural products with therapeutic potential. One such product is artemisinin, a potent antimalarial drug. Artemisinin is produced from artemisinic acid, which is derived from this compound. Other natural products that are derived from this compound include sterols, triterpenoids, and carotenoids.

Propiedades

Número CAS |

145919-42-2 |

|---|---|

Fórmula molecular |

C24H25F2N3O |

Peso molecular |

438.7 g/mol |

Nombre IUPAC |

2,2-dimethyl-3-[(3E,7E,11E,15E,19Z)-3,7,12-trimethyl-16-prop-2-enylhenicosa-3,7,11,15,19-pentaenyl]oxirane |

InChI |

InChI=1S/C31H50O/c1-8-10-11-22-29(16-9-2)23-15-21-27(4)18-13-12-17-26(3)19-14-20-28(5)24-25-30-31(6,7)32-30/h8-10,17-18,20,23,30H,2,11-16,19,21-22,24-25H2,1,3-7H3/b10-8-,26-17+,27-18+,28-20+,29-23- |

Clave InChI |

DOTTUEYUTNVWMJ-KSTFQPQISA-N |

SMILES isomérico |

C/C=C\CC/C(=C\CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC1C(O1)(C)C)/C)/CC=C |

SMILES |

CC=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CC=C |

SMILES canónico |

CC=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CC=C |

Sinónimos |

(3H)29-MOS 29-methylidene-2,3-oxidosqualene 29-MOS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

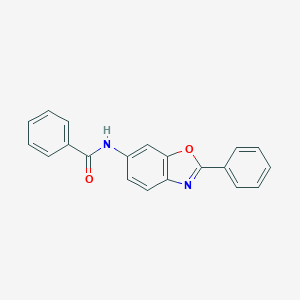

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)

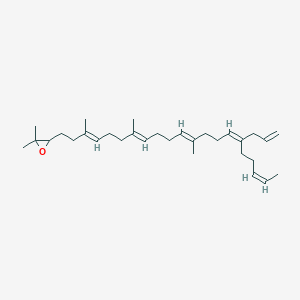

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)

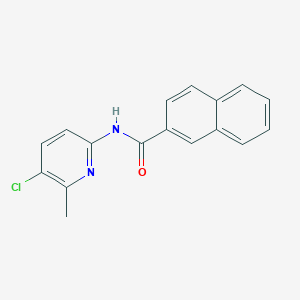

![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)